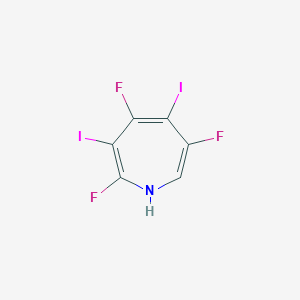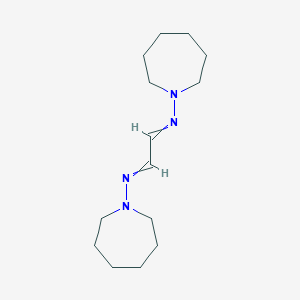
N,N,3-Trimethylbut-2-en-1-iminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethylbut-2-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylbut-2-en-1-iminium typically involves the condensation of a secondary amine with an aldehyde or ketone. This reaction proceeds through the formation of an iminium ion intermediate. For example, the reaction of N,N-dimethylamine with 3-methylbut-2-enal under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Dehydrating agents such as magnesium sulfate or sodium sulfate are often employed to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions: N,N,3-Trimethylbut-2-en-1-iminium undergoes various chemical reactions, including nucleophilic addition, substitution, and reduction.
Common Reagents and Conditions:
Nucleophilic Addition: This compound can react with nucleophiles such as water or alcohols to form corresponding amines or ethers.
Substitution: It can undergo substitution reactions with halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include secondary amines, ethers, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N,3-Trimethylbut-2-en-1-iminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethylbut-2-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom makes it highly reactive towards nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules from simpler precursors .
Comparación Con Compuestos Similares
- N,N-Dimethylbut-2-en-1-iminium
- N,N-Diethylbut-2-en-1-iminium
- N,N,3-Trimethylbut-2-en-1-amine
Uniqueness: N,N,3-Trimethylbut-2-en-1-iminium is unique due to its specific structure, which imparts distinct reactivity compared to other iminium ions. The presence of three methyl groups on the nitrogen and carbon atoms enhances its stability and reactivity, making it a valuable compound in various chemical reactions .
Propiedades
Número CAS |
918427-99-3 |
|---|---|
Fórmula molecular |
C7H14N+ |
Peso molecular |
112.19 g/mol |
Nombre IUPAC |
dimethyl(3-methylbut-2-enylidene)azanium |
InChI |
InChI=1S/C7H14N/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/q+1 |
Clave InChI |
ZVVUCPPLSOXXOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=[N+](C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)
![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)

